molecular formula C7H4NO4- B253500 2-Nitrobenzoate

2-Nitrobenzoate

Cat. No. B253500
M. Wt: 166.11 g/mol
InChI Key: SLAMLWHELXOEJZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrobenzoate is a chemical compound that is widely used in scientific research applications. It is a nitroaromatic compound that has a benzene ring with a nitro group and a carboxylate group attached to it. The compound is known for its unique properties, including its ability to act as a potent inhibitor of enzymes and its potential as a precursor for the synthesis of other organic compounds.

Scientific Research Applications

  • Sulfhydryl Group Detection : A water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), has been useful for determining sulfhydryl groups in biological materials, including a study on its reaction with blood (Ellman, 1959) Ellman, 1959.

  • Study of Electronic Structures : The influence of various metals on the electronic system of 2-nitrobenzoic acid was examined. This study involved theoretical and experimental IR, Raman, and NMR spectra to understand the vibrational and electronic characteristics of 2-nitrobenzoate compounds (Świsłocka et al., 2007) Świsłocka et al., 2007.

  • Cholinesterase Inhibition : Nitrobenzoate derivatives have been explored as cholinesterase inhibitors, potentially useful in treating Alzheimer's disease. A study found that a compound with a nitrobenzoate core showed selective acetylcholinesterase inhibitory activity (Yeong et al., 2017) Yeong et al., 2017.

  • Crystal Engineering and Halogen Bonds : 2-Chloro-4-nitrobenzoic acid, a variant of this compound, was used to synthesize molecular salts with interesting halogen bond interactions, demonstrating its versatility in solid-state chemistry (Oruganti et al., 2017) Oruganti et al., 2017.

  • Enhancement of Solubility and Mass Transfer : The effect of hydrotropes on the solubility and mass transfer coefficient of 2-nitrobenzoic acid was investigated, showing that hydrotropes significantly enhance these properties, which could be beneficial in various chemical processes (Thenesh-Kumar et al., 2009) Thenesh-Kumar et al., 2009.

  • Protein Tagging : 35S-labeled dithio-bis(this compound) was developed for sensitive measurement of protein sulfhydryl groups, useful for tagging in biochemical procedures (Steinert et al., 1974) Steinert et al., 1974.

  • Fluorescent and Colorimetric Sensor Development : A 7-Nitrobenzo-2-oxa-1,3-diazole derived compound was used as a selective fluorescent and colorimetric sensor for detecting mercury ions, highlighting the potential of nitrobenzoate derivatives in sensor technology (Ruan et al., 2011) Ruan et al., 2011.

  • Electrochemical Studies : Ethyl-m-nitrobenzoate, a nitroaromatic compound, was studied using cyclic voltammetry, focusing on the chemical reactions of the generated nitro radical anion, which is relevant in understanding the electrochemical properties of nitroaromatics (Carbajo et al., 2000) Carbajo et al., 2000.

properties

Molecular Formula

C7H4NO4-

Molecular Weight

166.11 g/mol

IUPAC Name

2-nitrobenzoate

InChI

InChI=1S/C7H5NO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)/p-1

InChI Key

SLAMLWHELXOEJZ-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-]

synonyms

2-nitrobenzoate
o-nitrobenzoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitrobenzoate
Reactant of Route 2
2-Nitrobenzoate
Reactant of Route 3
2-Nitrobenzoate
Reactant of Route 4
2-Nitrobenzoate
Reactant of Route 5
Reactant of Route 5
2-Nitrobenzoate
Reactant of Route 6
2-Nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.